1-Benzylpiperidine-2-carboxylic acid hydrochloride

Medicinal Chemistry Lipophilicity LogP

Choose 1‑benzylpiperidine‑2‑carboxylic acid hydrochloride (CAS 66120‑28‑3) for its defined 2‑substitution pattern—critical for chiral auxiliary and ligand synthesis. The hydrochloride salt offers superior handling vs. free base. With ≥97% purity and a LogP of ~2.87, it outperforms 3‑ and 4‑isomers in lipophilicity‑driven CNS programs. Avoid regioisomer mismatch: only the 2‑carboxy orientation locks the conformation required for reproducible asymmetric induction and reliable SAR data.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 66120-28-3
Cat. No. B1282216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpiperidine-2-carboxylic acid hydrochloride
CAS66120-28-3
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H
InChIKeyRYEOMZUWHICYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylpiperidine-2-carboxylic acid hydrochloride CAS 66120-28-3: A Positionally Defined Building Block for Chiral Synthesis


1-Benzylpiperidine-2-carboxylic acid hydrochloride (CAS 66120-28-3, also known as N-Benzylpipecolic acid hydrochloride) is a substituted piperidine derivative bearing a carboxylic acid group at the 2-position of the ring, formulated as its hydrochloride salt for enhanced handling and solubility . This compound serves primarily as a chiral building block and versatile intermediate in medicinal chemistry, with its value being defined by the specific regiochemistry of its substituents [1].

Why 1-Benzylpiperidine-2-carboxylic Acid Hydrochloride Cannot Be Interchanged with Its Isomers


The piperidine-2-carboxylic acid scaffold defines a specific spatial orientation of the carboxyl group relative to the nitrogen, which is critical for molecular recognition in asymmetric synthesis and chiral auxiliary applications [1]. The hydrochloride salt form of the 2-isomer (CAS 66120-28-3) exhibits distinct physicochemical properties compared to its 3- and 4-carboxylic acid analogs, particularly in terms of lipophilicity (LogP) and crystallinity [2]. Furthermore, substitution with a 2-carboxy motif locks the molecule into a conformation that is not replicated by moving the functional group to another position on the ring, directly impacting its utility as a chiral building block in the synthesis of pharmaceutical intermediates [3]. Therefore, generic substitution with a 3- or 4-isomer will result in a chemically distinct entity with different reactivity, physical properties, and downstream synthetic outcomes, invalidating any process or screening data reliant on the specific 2-regioisomer.

Quantifiable Differentiation of 1-Benzylpiperidine-2-carboxylic Acid Hydrochloride (CAS 66120-28-3) Against its Closest Analogs


Enhanced Lipophilicity (LogP) Differentiates the 2-Carboxylic Acid Isomer from the 3-Isomer

The LogP value of 1-Benzylpiperidine-2-carboxylic acid hydrochloride is significantly higher than that of its 3-carboxylic acid isomer. This increased lipophilicity can be a crucial determinant for compound selection in medicinal chemistry campaigns where membrane permeability or blood-brain barrier penetration is a design objective [1].

Medicinal Chemistry Lipophilicity LogP

Purity Specifications and Supply Chain Reliability for 1-Benzylpiperidine-2-carboxylic Acid Hydrochloride

Commercially available 1-Benzylpiperidine-2-carboxylic acid hydrochloride is offered at a minimum purity specification of 95% [1] or 97% from major chemical suppliers. This compares favorably with the typical 95% minimum purity offered for the 3-carboxylic acid isomer [2] and ensures a reliable starting point for synthetic and analytical applications.

Procurement Purity Supply Chain

Synthetic Utility as a Chiral Building Block with Documented Reaction Yield

The utility of the 1-Benzylpiperidine-2-carboxylic acid scaffold as a versatile intermediate is evidenced by its use in a synthetic sequence where 1-Benzylpiperidine-2-carboxylic acid hydrochloride was obtained in a high 96% yield from its ethyl ester precursor [1]. This documented yield provides a quantitative benchmark for downstream process development, which is absent for many of its positional isomers.

Organic Synthesis Chiral Building Block Synthetic Yield

Structural Confirmation: Defined 2-Position Substitution Pattern

The compound's identity is unambiguously defined by its specific IUPAC name (1-benzylpiperidine-2-carboxylic acid hydrochloride) and canonical SMILES string (Cl.O=C(O)C1CCCCN1CC1=CC=CC=C1), which precisely locate the carboxylic acid group at the 2-position of the piperidine ring . This structural specificity is the primary determinant of its chemical behavior and differentiates it from the 1-benzylpiperidine-3-carboxylic acid isomer (SMILES: c1ccc(cc1)CN2CCCC(C2)C(=O)O.Cl) .

Structural Analysis Regiochemistry NMR

Strategic Procurement and Research Applications for 1-Benzylpiperidine-2-carboxylic Acid Hydrochloride


Design of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Due to its well-defined 2-substitution pattern and documented synthetic accessibility [1], 1-Benzylpiperidine-2-carboxylic acid hydrochloride is a strategic choice for the synthesis of chiral auxiliaries and ligands. Its specific stereoelectronic properties, derived from the N-benzyl-2-carboxy motif, are leveraged to control stereoselectivity in key bond-forming reactions [2]. This is a well-established application area for this specific scaffold, distinguishing it from its isomers which have a different spatial presentation of the chelating groups.

Synthesis of Pharmaceutical Intermediates for CNS-Active Compounds

The compound's use as an intermediate in the synthesis of therapeutic agents, such as the cyclic phosphonate ester inhibitors of microsomal triglyceride transfer protein (MTP) disclosed in patent US05962440A1 [3], demonstrates its relevance in medicinal chemistry. Its specific LogP value of 2.8656 may be a contributing factor in the design of CNS-penetrant drug candidates, offering a quantifiable advantage over more polar isomers like the 3-carboxylic acid derivative (LogP ~2.7231) [4] for this specific application.

Reliable Building Block for Medicinal Chemistry SAR Studies

For Structure-Activity Relationship (SAR) investigations, the high and well-documented purity (95-97%) of the compound from multiple suppliers ensures that observed biological activity is attributable to the target compound and not impurities. This reliability is crucial for generating robust and reproducible data in high-throughput screening and hit-to-lead campaigns. The availability of the 2-isomer in high purity allows for direct and reliable comparison with the 3- and 4-isomers in biological assays.

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